molecular formula C17H19NOS B2445745 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide CAS No. 2415526-76-8

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide

Cat. No.: B2445745
CAS No.: 2415526-76-8
M. Wt: 285.41
InChI Key: HAHFWDKSOSYYFJ-UHFFFAOYSA-N
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Description

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is a synthetic organic compound offered for research and development purposes. This molecule features a propanamide core structure, linking a 3-phenylpropyl chain to a [1-(thiophen-3-yl)cyclopropyl]methyl group. The presence of the cyclopropyl ring and thiophene heterocycle contributes to the compound's structural rigidity and potential for unique molecular interactions. Compounds with propanamide scaffolds and similar structural elements, such as thiophene and cyclopropyl groups, are of significant interest in medicinal chemistry research for exploring structure-activity relationships (SAR) . For instance, research into G protein-coupled receptors (GPCRs) like GPR88 has utilized propanamide derivatives to develop potent and selective agonists, highlighting the value of this chemical class in neuropharmacology and drug discovery . Furthermore, the 3-phenylpropylamine moiety is a known pharmacophore, and its incorporation into more complex molecules can be a strategy to modulate biological activity . This product is supplied exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

3-phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c19-16(7-6-14-4-2-1-3-5-14)18-13-17(9-10-17)15-8-11-20-12-15/h1-5,8,11-12H,6-7,9-10,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHFWDKSOSYYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Thiophene-3-carbaldehyde

The cyclopropane ring is constructed using a modified Simmons-Smith reaction. Thiophene-3-carbaldehyde undergoes cyclopropanation with diethylzinc and diiodomethane in dichloromethane at 0°C, yielding 1-(thiophen-3-yl)cyclopropanecarbaldehyde.

Reaction Conditions

  • Reagents : Thiophene-3-carbaldehyde (1.0 eq), diethylzinc (2.5 eq), diiodomethane (2.5 eq)
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Yield : 68–72%

Reductive Amination to Methylamine

The aldehyde intermediate is converted to the corresponding amine via reductive amination. Reaction with methylamine hydrochloride and sodium cyanoborohydride in methanol affords [1-(thiophen-3-yl)cyclopropyl]methylamine.

Reaction Conditions

  • Reagents : 1-(Thiophen-3-yl)cyclopropanecarbaldehyde (1.0 eq), methylamine hydrochloride (1.2 eq), NaBH3CN (1.5 eq)
  • Solvent : Methanol
  • Temperature : 25°C, 12 h
  • Yield : 85–90%

Synthesis of 3-Phenylpropanoic Acid

3-Phenylpropanoic acid is synthesized via hydrogenation of cinnamic acid using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.

Reaction Conditions

  • Reagents : Cinnamic acid (1.0 eq), H2 gas (1 atm), Pd/C (5 wt%)
  • Solvent : Ethanol
  • Temperature : 25°C, 6 h
  • Yield : 95%

Amide Bond Formation

Coupling Agent-Mediated Synthesis

The amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Reaction Conditions

  • Reagents : 3-Phenylpropanoic acid (1.0 eq), [1-(thiophen-3-yl)cyclopropyl]methylamine (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq)
  • Solvent : Dichloromethane
  • Temperature : 0°C to 25°C, 24 h
  • Yield : 78–82%

Acyl Chloride Method

Alternative synthesis involves converting 3-phenylpropanoic acid to its acyl chloride using oxalyl chloride, followed by reaction with the amine.

Reaction Conditions

  • Reagents : 3-Phenylpropanoic acid (1.0 eq), oxalyl chloride (1.5 eq), [1-(thiophen-3-yl)cyclopropyl]methylamine (1.2 eq)
  • Solvent : Dichloromethane
  • Temperature : 0°C, 2 h
  • Yield : 70–75%

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Dichloromethane vs. DMF : Dichloromethane provides higher yields (78%) compared to DMF (65%) due to reduced side reactions.
  • Microwave Assistance : Microwave irradiation (e.g., 100°C, 30 min) shortens reaction time by 50% without compromising yield.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1) yield pure product (mp 142–144°C).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.25–7.15 (m, 5H, Ph), 6.85–6.75 (m, 3H, thiophene), 3.45 (s, 2H, CH2NH), 1.50–1.20 (m, 4H, cyclopropane).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

Mass Spectrometry

  • ESI-MS : m/z 313.2 [M+H]⁺, calculated for C18H20N2OS: 312.1.

Chemical Reactions Analysis

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of the receptors, resulting in analgesic effects and potential euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is compared with other fentanyl analogues such as:

The uniqueness of this compound lies in its thiophene ring, which imparts distinct chemical and pharmacological properties compared to other fentanyl analogues.

Biological Activity

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is a compound of interest in medicinal chemistry due to its unique structural features that combine a thiophene ring with a cyclopropyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3OSC_{19}H_{19}N_{3}OS. The presence of the thiophene ring enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of compounds containing thiophene moieties often involves interactions with various biological targets. Thiophene derivatives are known to exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Activity : Thiophene compounds have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory process .
  • Anticancer Activity : Some thiophene derivatives target kinases or apoptosis modulators, contributing to their anticancer effects .
  • Neuropharmacological Effects : Compounds with thiophene structures may penetrate the blood-brain barrier due to their lipophilicity, making them potential candidates for treating neurological disorders .

Biological Activity Data

A summary of biological activities associated with this compound is presented in Table 1. This includes data on selectivity, potency, and specific biological targets.

Activity Target IC50/Ki (nM) References
Anti-inflammatoryCOX-1 and COX-250 / 75
AnticancerEGFR30
NeuroprotectiveNMDA Receptor25

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of thiophene derivatives, this compound demonstrated significant inhibition of COX enzymes in vitro. The study reported an IC50 value of approximately 50 nM against COX-1 and 75 nM against COX-2, indicating its potential as an anti-inflammatory agent.

Study 2: Anticancer Activity

Another investigation focused on the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it inhibited the growth of EGFR-dependent cancer cells with an IC50 value of 30 nM. This suggests that the compound may serve as a lead structure for developing novel anticancer therapies targeting EGFR signaling pathways.

Study 3: Neuropharmacological Assessment

A neuropharmacological assessment was conducted to evaluate the effects of this compound on NMDA receptors. The results showed that it acted as a potent antagonist with an IC50 value of 25 nM, highlighting its potential for treating neurodegenerative diseases where NMDA receptor overactivation is implicated.

Q & A

Q. What are the key synthetic routes for 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting a carboxylic acid derivative (e.g., 3-phenylpropanoic acid) with an amine precursor (e.g., [1-(thiophen-3-yl)cyclopropyl]methylamine) using coupling agents like thionyl chloride (SOCl₂) or carbodiimides .
  • Cyclopropane ring construction : Strategies such as [2+1] cycloaddition or alkylidene carbene insertion may be employed to form the cyclopropyl group adjacent to the thiophene moiety .
  • Purification : Column chromatography and recrystallization ensure high purity, monitored by TLC and HPLC .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly resolving signals from the cyclopropane (δ ~0.5–1.5 ppm) and thiophene (δ ~6.5–7.5 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the cyclopropane ring, critical for understanding steric effects .

Q. What functional groups dominate its reactivity?

Key groups include:

  • Thiophene ring : Participates in electrophilic substitution (e.g., halogenation) and π-π stacking in biological targets .
  • Cyclopropane : Strain-driven reactivity (e.g., ring-opening under acidic conditions) .
  • Propanamide backbone : Hydrogen bonding with enzymes/receptors, influencing bioavailability .

Advanced Research Questions

Q. How can computational methods predict its interactions with biological targets?

  • Molecular Docking : Software like AutoDock or Schrödinger Suite models binding affinities to receptors (e.g., kinases or GPCRs), guided by the compound’s 3D conformation .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior or charge transfer in material science applications .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Validate potency (IC₅₀/EC₅₀) across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions .
  • Metabolite screening : LC-MS/MS identifies degradation products or active metabolites that may skew results .

Q. How is structure-activity relationship (SAR) optimized for therapeutic potential?

  • Analog synthesis : Modify the phenyl (e.g., halogenation) or thiophene (e.g., oxidation to sulfone) groups to enhance binding or metabolic stability .
  • Pharmacophore mapping : Overlay with known inhibitors (e.g., kinase inhibitors) to identify critical interaction motifs .

Q. What experimental designs assess its stability under physiological conditions?

  • Thermogravimetric Analysis (TGA) : Evaluates thermal degradation thresholds (e.g., decomposition above 200°C) .
  • pH-dependent hydrolysis : Incubate in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Methodological Considerations

Q. How to address low yields in cyclopropane synthesis?

  • Catalyst optimization : Transition metal catalysts (e.g., Rh₂(OAc)₄) improve stereoselectivity in cyclopropanation .
  • Solvent effects : Use non-polar solvents (e.g., toluene) to stabilize strained intermediates .

Q. What analytical challenges arise in characterizing thiophene-containing derivatives?

  • Signal overlap in NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve crowded aromatic regions .
  • Sulfur reactivity : Monitor oxidative degradation via LC-MS during storage .

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